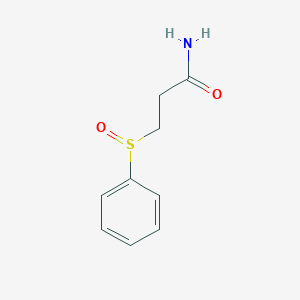
3-(Benzenesulfinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)propanamide is an organic compound characterized by the presence of a benzenesulfinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)propanamide typically involves the reaction of benzenesulfinyl chloride with propanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of 3-(Benzenesulfonyl)propanamide.
Reduction: Formation of 3-(Benzenesulfanyl)propanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfinyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)propanamide involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase IX is achieved through the binding of the sulfinyl group to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes in cancer cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with similar structural features but lacking the benzenesulfinyl group.
Benzenesulfonamide: Contains a sulfonamide group instead of a sulfinyl group, leading to different chemical properties and reactivity.
3-(Benzenesulfanyl)propanamide: Similar structure but with a sulfanyl group instead of a sulfinyl group, resulting in different reactivity and applications.
Uniqueness
3-(Benzenesulfinyl)propanamide is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, particularly in the development of enzyme inhibitors and anticancer agents .
Properties
CAS No. |
49639-35-2 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-(benzenesulfinyl)propanamide |
InChI |
InChI=1S/C9H11NO2S/c10-9(11)6-7-13(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
InChI Key |
SCSGQRBXVYHCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















